1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one
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Overview
Description
1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one is a compound that belongs to a class of heterocyclic compounds. These compounds are known for their complex structures and potential in various applications due to their unique chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, Ibrahim et al. (2023) describe the synthesis of a novel compound by reacting ethyl 2,5-dioxo-1,5-dihydro-2H-chromeno[2,3-b]pyridine-3-carboxylate with thiocarbohydrazide, leading to the formation of various heterocyclic systems linked to chromeno[2,3-b]pyridine-2,5(1H)-dione (Ibrahim et al., 2023). This suggests the complexity and diversity of reactions involved in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by multiple rings and functional groups. X-ray diffraction analyses often establish the stereochemistry of these compounds. For example, Li et al. (2015) used single-crystal X-ray diffraction analysis to determine the structures of certain chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives (Li et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, forming different derivatives with potential biological activities. The reactivity is often influenced by the presence of functional groups and the structural conformation of the molecule. For instance, Allehyani (2022) reported the synthesis of novel heteroannulated compounds containing chromenopyridopyrimidines, showcasing the versatility in chemical reactivity (Allehyani, 2022).
properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)chromeno[3,4-d]triazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16-14-15(12-6-2-3-7-13(12)22-16)20(18-17-14)11-10-19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHYQVMNGGETNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=C(C(=O)OC4=CC=CC=C43)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966868 |
Source
|
Record name | 1-[2-(Piperidin-1-yl)ethyl][1]benzopyrano[3,4-d][1,2,3]triazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperidin-1-yl)ethyl][1]benzopyrano[3,4-d][1,2,3]triazol-4(1H)-one | |
CAS RN |
5244-71-3 |
Source
|
Record name | 1-[2-(Piperidin-1-yl)ethyl][1]benzopyrano[3,4-d][1,2,3]triazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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